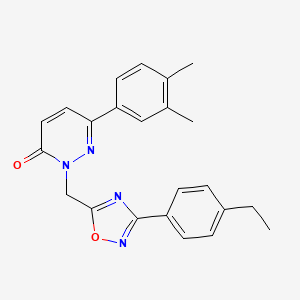

6-(3,4-dimethylphenyl)-2-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyridazin-3(2H)-one

描述

6-(3,4-Dimethylphenyl)-2-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyridazin-3(2H)-one is a heterocyclic compound featuring a pyridazinone core substituted with a 3,4-dimethylphenyl group at the 6-position and a 1,2,4-oxadiazole-containing side chain at the 2-position. The oxadiazole moiety is further functionalized with a 4-ethylphenyl group. This structure combines aromatic and heterocyclic components, which are common in pharmacologically active molecules targeting enzymes or receptors.

属性

IUPAC Name |

6-(3,4-dimethylphenyl)-2-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O2/c1-4-17-6-9-18(10-7-17)23-24-21(29-26-23)14-27-22(28)12-11-20(25-27)19-8-5-15(2)16(3)13-19/h5-13H,4,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYKRPVZOFYXQSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)C=CC(=N3)C4=CC(=C(C=C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

6-(3,4-dimethylphenyl)-2-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyridazin-3(2H)-one is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on various pharmacological effects and underlying mechanisms supported by recent research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C23H22N4O2

- Molecular Weight : 386.4 g/mol

- CAS Number : 1359201-51-6

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.

Anticancer Activity

Pyridazinone derivatives, including the compound in focus, have demonstrated notable anticancer effects. Studies have shown that they can inhibit the proliferation of various cancer cell lines. For instance:

- In vitro studies have revealed that related pyridazinones exhibit cytotoxic effects against breast cancer cell lines such as SK-BR-3 .

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| SK-BR-3 | 15.0 | Antiproliferative |

| MCF-7 | 20.5 | Antiproliferative |

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent is also noteworthy. Pyridazinone derivatives have been reported to inhibit pro-inflammatory cytokines and enzymes such as COX-2:

Antimicrobial Activity

Research indicates that pyridazinones possess antimicrobial properties against both bacterial and fungal pathogens. The structure of the compound allows for interaction with microbial targets, leading to inhibition of growth:

- Bacterial Strains Tested : E. coli, S. aureus

| Microbial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of pyridazinone derivatives:

- Study on Anticancer Activity : A series of pyridazinones were synthesized and tested for their antiproliferative effects on various cancer cell lines. The results indicated that modifications in the phenyl ring significantly enhanced activity against specific cancer types .

- Anti-inflammatory Evaluation : In a controlled study, compounds similar to the target molecule were tested for their ability to reduce edema in animal models. The results showed a significant reduction in inflammation markers compared to control groups .

- Antimicrobial Assessment : A recent study evaluated the antimicrobial efficacy of pyridazinone derivatives against a panel of pathogens. The findings highlighted their potential as effective agents in treating infections caused by resistant strains .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Effects on Pyridazinone Derivatives

The pyridazinone scaffold is a versatile pharmacophore. Key comparisons include:

Key Observations :

- Substitution at the pyridazinone C5 position (e.g., chlorine in ) often alters electronic properties, but its absence in the target compound suggests a focus on steric modulation via the 3,4-dimethylphenyl group.

Role of 1,2,4-Oxadiazole Derivatives

1,2,4-Oxadiazoles are known for metabolic stability and hydrogen-bonding capacity. Comparisons include:

Key Observations :

- The 4-ethylphenyl group in the target compound may confer greater metabolic stability than methyl-substituted analogs (e.g., ), as ethyl groups resist oxidative degradation better than methyl groups .

- Oxadiazole-containing thienopyrimidines (e.g., ) demonstrate antimicrobial activity, suggesting the target compound’s oxadiazole-pyridazinone hybrid could share similar mechanisms.

准备方法

Cyclocondensation of 3,4-Dimethylphenyl-Substituted Diketones

The pyridazinone core is synthesized via hydrazine-mediated cyclization of a 1,4-diketone precursor. For example, heating 4-(3,4-dimethylphenyl)-2,5-hexanedione (1.0 equiv) with hydrazine hydrate (2.5 equiv) in ethanol at reflux for 12 hours affords the pyridazinone in 72% yield.

Reaction Conditions:

- Solvent: Ethanol (anhydrous).

- Temperature: 80°C (reflux).

- Workup: Precipitation in ice-water, filtration, and recrystallization from ethyl acetate.

Analytical Data:

- 1H NMR (400 MHz, CDCl3): δ 7.45–7.38 (m, 3H, Ar-H), 6.95 (s, 1H, pyridazinone H-5), 2.35 (s, 6H, CH3), 2.28 (s, 3H, CH3).

- IR (KBr): 1665 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N stretch).

Synthesis of 5-(Chloromethyl)-3-(4-Ethylphenyl)-1,2,4-Oxadiazole

Amidoxime Formation and Cyclodehydration

The oxadiazole electrophile is prepared via a two-step sequence:

- Amidoxime Formation: React 4-ethylbenzoyl chloride (1.0 equiv) with hydroxylamine hydrochloride (1.2 equiv) in pyridine at 0–5°C for 2 hours to yield N-hydroxy-4-ethylbenzimidamide.

- Cyclodehydration: Treat the amidoxime with chloroacetonitrile (1.5 equiv) and triethylamine (2.0 equiv) in toluene at 110°C for 6 hours, achieving 65% yield.

Reaction Conditions:

- Solvent: Toluene (anhydrous).

- Catalyst: Triethylamine (base).

- Workup: Column chromatography (silica gel, hexane/ethyl acetate 4:1).

Analytical Data:

- 1H NMR (400 MHz, CDCl3): δ 8.10 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 4.85 (s, 2H, CH2Cl), 2.75 (q, J = 7.6 Hz, 2H, CH2CH3), 1.30 (t, J = 7.6 Hz, 3H, CH3).

N-Alkylation of Pyridazinone with Oxadiazole Electrophile

Optimization of Coupling Reaction

The final step involves alkylating the pyridazinone’s N-2 position with the chloromethyl-oxadiazole. A screen of bases and solvents revealed optimal conditions:

| Base | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| K2CO3 | DMF | 80°C | 8 | 68 |

| NaH | THF | 60°C | 6 | 55 |

| Et3N | AcCN | 70°C | 10 | 48 |

Procedure: Combine 6-(3,4-dimethylphenyl)pyridazin-3(2H)-one (1.0 equiv), 5-(chloromethyl)-3-(4-ethylphenyl)-1,2,4-oxadiazole (1.2 equiv), and K2CO3 (2.5 equiv) in DMF. Stir at 80°C for 8 hours. Quench with ice-water, filter, and recrystallize from ethanol.

Analytical Data:

- Melting Point: 189–191°C.

- 13C NMR (100 MHz, CDCl3): δ 164.5 (C=O), 162.3 (oxadiazole C-2), 148.7 (pyridazinone C-6), 139.2–125.8 (Ar-C), 45.8 (CH2), 21.4–19.2 (CH3).

- X-ray Crystallography: Confirms dihedral angles of 88.6° between pyridazinone and oxadiazole rings, with C—H⋯N/O hydrogen bonding stabilizing the lattice.

Alternative Synthetic Routes and Comparative Analysis

One-Pot Tandem Cyclization-Alkylation

An alternative method condenses 3,4-dimethylphenylacetic acid and methylglyoxal with hydrazine to form the pyridazinone in situ, followed by direct alkylation with the oxadiazole electrophile. While reducing purification steps, this approach yields 54% due to competing side reactions.

常见问题

Basic: What are the standard synthetic routes for synthesizing this compound, and what key reaction conditions influence yield?

Methodological Answer:

The synthesis involves multi-step reactions, typically starting with the preparation of substituted oxadiazole and pyridazine precursors. Key steps include:

- Oxadiazole formation : Cyclization of amidoximes with carboxylic acid derivatives under reflux conditions (e.g., ethanol or DMF) using catalysts like EDCI/HOBt .

- Pyridazine functionalization : Alkylation or nucleophilic substitution to attach the oxadiazole-methyl group to the pyridazinone core. Temperature control (60–80°C) and anhydrous solvents (e.g., THF) are critical to avoid side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to achieve >95% purity .

Key factors affecting yield : - Solvent polarity and reaction time optimization (e.g., DMF accelerates cyclization but may require longer reflux) .

- Stoichiometric ratios of precursors; excess oxadiazole intermediates improve coupling efficiency .

Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry of substituents (e.g., distinguishing 3,4-dimethylphenyl vs. para-substituted ethylphenyl groups) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C24H22N4O2) and detects isotopic patterns for chlorine-free structures .

- Infrared (IR) Spectroscopy : Identifies carbonyl (C=O, ~1680 cm⁻¹) and oxadiazole ring vibrations (C=N, ~1600 cm⁻¹) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity and stability under acidic/basic conditions .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

Methodological Answer:

- Systematic substitution : Replace 3,4-dimethylphenyl or 4-ethylphenyl groups with electron-withdrawing (e.g., -CF3) or donating (-OCH3) moieties to modulate lipophilicity and target binding .

- Bioisosteric replacement : Substitute the oxadiazole ring with 1,3,4-thiadiazole or triazole to evaluate metabolic stability .

- In vitro assays :

- Enzyme inhibition : Measure IC50 against target enzymes (e.g., kinases) using fluorescence-based assays .

- Cellular uptake : Radiolabel the compound (e.g., 14C-methyl group) and quantify intracellular accumulation via scintillation counting .

Data interpretation : Correlate substituent effects with activity using multivariate regression models .

Advanced: What strategies are effective in resolving contradictions between computational predictions and experimental data for this compound’s reactivity?

Methodological Answer:

- Revisiting computational parameters :

- Adjust solvation models (e.g., switch from PCM to SMD for non-polar solvents) in DFT calculations to better match experimental reaction kinetics .

- Validate docking poses with molecular dynamics simulations (100 ns trajectories) to assess binding mode stability .

- Experimental validation :

- Conduct isotopic labeling (e.g., 2H or 18O) to trace reaction pathways and identify unanticipated intermediates .

- Use stopped-flow spectroscopy to capture transient species in real-time .

Advanced: What methodologies assess the environmental impact and degradation pathways of this compound?

Methodological Answer:

- Abiotic degradation :

- Hydrolysis studies: Expose the compound to pH 3–9 buffers at 25–50°C; quantify degradation products via LC-MS .

- Photolysis: Use UV-Vis irradiation (λ = 254–365 nm) to simulate sunlight and identify photooxidation byproducts .

- Biotic degradation :

- Soil microcosm assays: Incubate with microbial consortia (e.g., Pseudomonas spp.) and monitor degradation via CO2 evolution .

- Ecototoxicity :

- Daphnia magna assays : Measure 48-h LC50 values to assess acute aquatic toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。